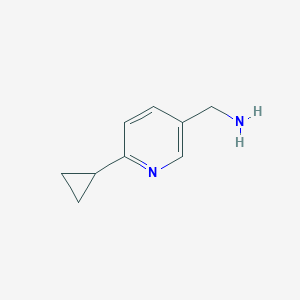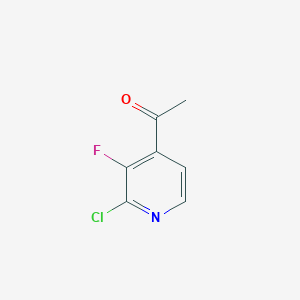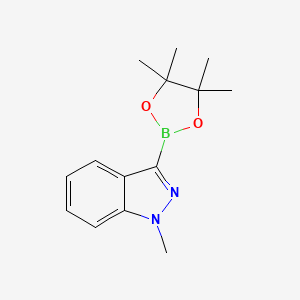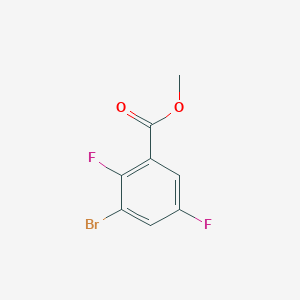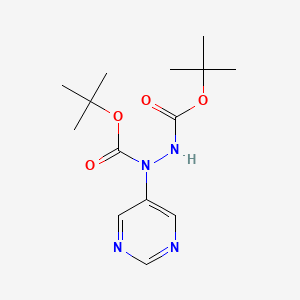![molecular formula C30H27ClP2Ru B1430952 Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II) CAS No. 71397-33-6](/img/structure/B1430952.png)
Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II)
Descripción general
Descripción
Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II) is a chemical compound with the empirical formula C30H27ClP2Ru . It has a molecular weight of 586.01 . This compound is often used as a catalyst in various chemical reactions .
Molecular Structure Analysis
The molecular structure of Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II) consists of a ruthenium atom coordinated to a cyclopentadienyl ring, a chlorine atom, and a bis(diphenylphosphino)methane ligand .Chemical Reactions Analysis
Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II) is known to act as a catalyst in several types of reactions. These include Anti-Markovnikov hydration, β-alkylation with primary alcohols, cyclization of terminal alkynals to cycloalkenes, electrochemical oxidation of methanol, hydration of 1-alkynes, and isomerization of allylic alcohols .Physical And Chemical Properties Analysis
Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II) appears as an orange crystal . It has a melting point range of 190-196 °C .Aplicaciones Científicas De Investigación
Synthesis and Coordination Chemistry
This complex serves as a key precursor in the synthesis of novel organometallic complexes. For instance, the synthesis and characterization of ruthenium coordination complexes involving chelating phosphine ligands demonstrate the complex's ability to form stable, novel structures with significant potential in catalysis and materials science (Hussain et al., 2012). Similarly, its role in the cyclometallation of bis(diphenylphosphino)methane ligands on a binuclear ruthenium(0) carbonyl complex showcases the structural diversity and reactivity it can impart to metal centers (Mirza et al., 1995).
Structural Analysis
The detailed structural analysis of monomeric ruthenium complexes containing bidentate bis(diphenylphosphino) ligands illustrates the geometric and electronic nuances of these complexes, providing insights into their bonding and stability. These analyses are crucial for understanding the reactivity and catalytic properties of such complexes (Pearson et al., 1996).
Catalytic Applications
The complex has also been investigated for its catalytic applications, particularly in the hydrogenation of ketones, demonstrating its effectiveness as a catalyst in organic synthesis. This research highlights the potential of using such complexes in industrial and pharmaceutical chemistry to achieve high efficiency and selectivity in reactions (Doherty et al., 2007).
Non-linear Optics and Electrochemistry
Moreover, the complex's application extends to non-linear optics and electrochemistry, where its unique electronic properties facilitate the study of molecular non-linearities and electrochemical behaviors. These studies are pivotal for developing new materials with specific optical and electronic characteristics, relevant in telecommunications and information processing technologies (McDonagh et al., 1996).
Safety And Hazards
The compound is classified as Acute Tox. 4 for dermal, inhalation, and oral exposure. It is also classified as Eye Irrit. 2 and Skin Irrit. 2, indicating that it can cause eye and skin irritation. It is also classified as STOT SE 3, indicating that it can cause specific target organ toxicity through single exposure .
Propiedades
InChI |
InChI=1S/C25H22P2.C5H5.ClH.Ru/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-2-4-5-3-1;;/h1-20H,21H2;1-5H;1H;/q;;;+1/p-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGZGIRSDQBCFT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[CH]C=C1.C1=CC=C(C=C1)P(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ru] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27ClP2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-(bromomethyl)benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1430870.png)
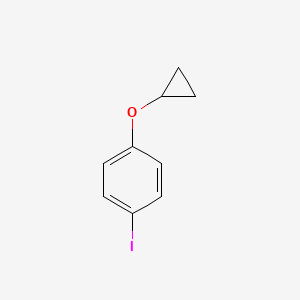
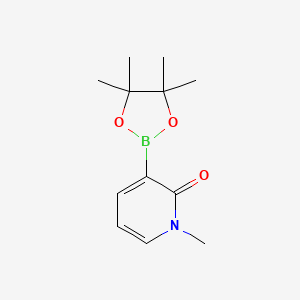
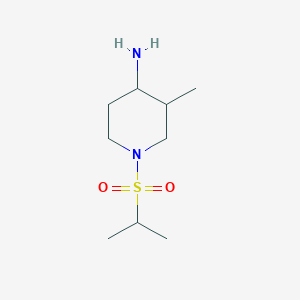
![2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride](/img/structure/B1430874.png)
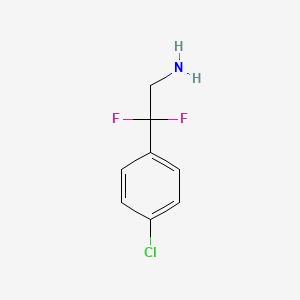
![4,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1430881.png)
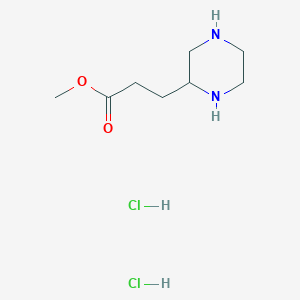
![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/structure/B1430885.png)
